molecular formula C10H13N3O B12995579 1-Isopropyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide

1-Isopropyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B12995579
M. Wt: 191.23 g/mol
InChI Key: FKORMYPSEIQFHD-UHFFFAOYSA-N
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Description

1-Isopropyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide is a heterocyclic compound that features a pyrazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both isopropyl and prop-2-yn-1-yl groups attached to the pyrazole ring imparts unique chemical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Isopropyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide typically involves the reaction of a pyrazole derivative with isopropyl and prop-2-yn-1-yl substituents. One common method involves the use of ultrasonic-assisted synthesis, which can enhance reaction rates and yields. The reaction conditions often include the use of catalysts such as copper(I) or nickel(II) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques can be employed to achieve efficient production on a larger scale.

Chemical Reactions Analysis

Types of Reactions

1-Isopropyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

1-Isopropyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Isopropyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Pyrazole derivatives: Compounds with similar pyrazole rings but different substituents.

    Triazole derivatives: Compounds with a triazole ring, which is structurally related to pyrazole.

    Imidazole derivatives: Compounds with an imidazole ring, another nitrogen-containing heterocycle.

Uniqueness

1-Isopropyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide is unique due to its specific combination of isopropyl and prop-2-yn-1-yl groups attached to the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

1-Isopropyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide is a pyrazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and highlighting its potential applications.

Molecular Formula : C10H13N3O2
Molecular Weight : 207.23 g/mol
IUPAC Name : this compound
Canonical SMILES : COCCN1C=CC(=N1)C(=O)NCC#C

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate various signaling pathways, leading to therapeutic effects. The precise mechanisms are still under investigation, but studies suggest that it may influence cellular proliferation and apoptosis in cancer cells.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows activity against various bacterial strains. Its effectiveness can be compared to standard antibiotics, indicating a potential role in treating bacterial infections.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL

Anticancer Activity

Several studies have evaluated the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting the proliferation of various cancer cell lines, such as MCF-7 (breast cancer) and K562 (leukemia) cells.

Cell Line IC50 (µM) Effect Observed
MCF-710Inhibition of proliferation
K5625Induction of apoptosis

Case Studies

A notable study published in MDPI examined the synthesis and biological evaluation of pyrazole derivatives, including this compound. The study reported that this compound exhibited significant cytotoxicity against selected cancer cell lines while maintaining low toxicity towards normal human fibroblast cells .

Another investigation highlighted the compound's potential as an anti-inflammatory agent, demonstrating its ability to inhibit pro-inflammatory cytokines in vitro. This suggests a dual role in both antimicrobial and anti-inflammatory pathways, making it a candidate for further development in therapeutic applications .

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

1-propan-2-yl-N-prop-2-ynylpyrazole-3-carboxamide

InChI

InChI=1S/C10H13N3O/c1-4-6-11-10(14)9-5-7-13(12-9)8(2)3/h1,5,7-8H,6H2,2-3H3,(H,11,14)

InChI Key

FKORMYPSEIQFHD-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC(=N1)C(=O)NCC#C

Origin of Product

United States

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